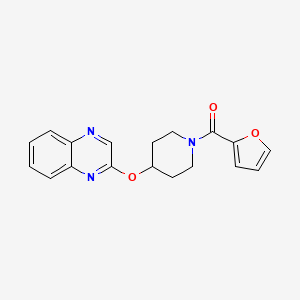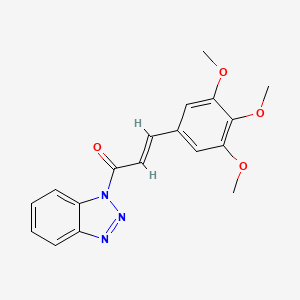![molecular formula C16H14N6O B2755531 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1797712-33-4](/img/structure/B2755531.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H14N6O and its molecular weight is 306.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analyses
Synthetic Methodologies : Various studies have demonstrated methods for synthesizing compounds with structural motifs similar to the query compound. For instance, compounds such as dihydropyrimidinone derivatives and tetrazolo[1,5-a]pyrimidines have been synthesized through multi-component condensations or reactions involving aromatic aldehydes, amines, and other reagents under specific conditions, highlighting the chemical versatility and potential for generating diverse molecular structures with potential biological activities (Gein et al., 2020); (Akkurt et al., 2003).
Structural Investigation : Crystallographic studies and DFT calculations have been conducted on pyrimidine and triazole derivatives to elucidate their molecular structures, providing valuable information on the arrangement of atoms and the conformational preferences of these compounds. These investigations aid in understanding the chemical and physical properties critical for the design of molecules with desired biological activities (Abosadiya et al., 2018).
Biological Evaluation and Applications
Antimicrobial and Antioxidant Activities : Pyrazole and pyrimidine derivatives have been evaluated for their in vitro antitumor, antimicrobial, and antioxidant activities. These studies indicate that certain derivatives exhibit significant biological activities, suggesting their potential as therapeutic agents or chemical probes for biological studies. The structural-activity relationships (SAR) derived from these evaluations can guide the design of new compounds with enhanced efficacy and specificity (Farag & Fahim, 2019).
Analgesic Activity : Research on dihydrotetrazolo[1,5-a]pyrimidine derivatives has shown that these compounds exhibit analgesic activities comparable to known drugs. Such findings underscore the potential for developing new analgesic agents based on pyrimidine derivatives, expanding the repertoire of compounds available for pain management (Gein et al., 2021).
Eigenschaften
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c23-16(21-7-6-14-12(10-21)8-17-11-18-14)15-9-19-22(20-15)13-4-2-1-3-5-13/h1-5,8-9,11H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPDBPMAXKBTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B2755448.png)
![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2755452.png)
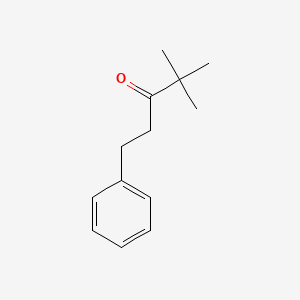
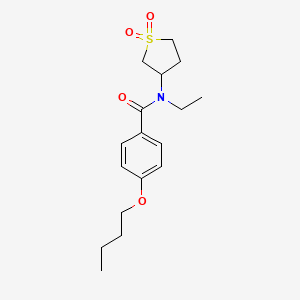

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2755461.png)
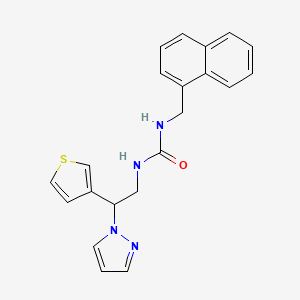
![1-[3-(4-Methylphenoxy)propyl]benzimidazole](/img/structure/B2755463.png)
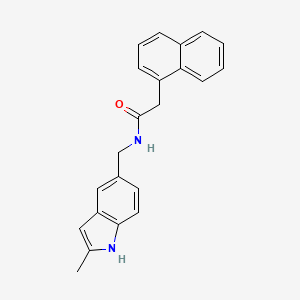
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2755467.png)
![Tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2755469.png)
